HIV-1 inhibitor-47

HIV-1 replication Vif-APOBEC3G axis antiviral screening

HIV-1 replication studies require chemically distinct Vif-APOBEC3G probes to validate target engagement without off-target artifacts from ultra-potent inhibitors. HIV-1 inhibitor-47 (IC50=14.33 μM) addresses this gap with moderate potency and a piperazine-pyrimidine core enabling CNS derivative synthesis. • Orthogonal validation probe: confirms Vif-APOBEC3G phenotypes at 14.33 μM; distinct from ZBMA-1 (1.01 μM) • Dual-function scaffold: synthesizes 1-(2-pyrimidinyl)piperazine derivatives with anxiolytic/antidepressant potential • Assay-ready: 68.80 mM DMSO solubility ensures reliable HTS positive control without target saturation

Molecular Formula C12H14N6
Molecular Weight 242.28 g/mol
Cat. No. B7806030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-47
Molecular FormulaC12H14N6
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3
InChIInChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2
InChIKeyZHRRMTBJVSOJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-47: Vif-APOBEC3G Axis Antagonist


HIV-1 inhibitor-47 (CAS 137448-39-6) is a small-molecule piperazine-pyrimidine derivative that acts as an HIV-1 inhibitor by preventing Vif-dependent degradation of the host restriction factor APOBEC3G . With a molecular weight of 242.28 g/mol and the formula C12H14N6, this compound serves as a chemical probe for investigating the Vif-APOBEC3G axis in HIV-1 replication studies and as a versatile scaffold for synthesizing 1-(2-pyrimidinyl)piperazine derivatives with potential CNS therapeutic applications .

Why HIV-1 Inhibitor-47 Cannot Be Substituted


HIV-1 inhibitor-47 cannot be generically substituted with other Vif-APOBEC3G axis inhibitors due to distinct potency profiles, divergent chemical scaffolds, and unique utility in CNS-focused derivative synthesis. While multiple compounds inhibit the Vif-APOBEC3G interaction [1], their IC50 values vary significantly (e.g., ZBMA-1 at 1.01 μM vs. inhibitor-47 at 14.33 μM) [2], and their core structures dictate different SAR trajectories and synthetic accessibility. Moreover, inhibitor-47's dual role as both a functional probe and a precursor for anxiolytic/antidepressant piperazine derivatives [3] sets it apart from peers like N.41 or RN-18, which lack documented CNS derivative potential.

HIV-1 Inhibitor-47 Head-to-Head Comparisons


Vif-APOBEC3G Inhibition Potency Comparison

HIV-1 inhibitor-47 inhibits Vif-dependent APOBEC3G degradation with an IC50 of 14.33 μM in a cell-free HTRF assay measuring Vif-A3G interaction [1]. This potency is approximately 14-fold weaker than the optimized lead ZBMA-1 (IC50 = 1.01 μM in Vif-APOBEC3G complex rescue assays) [2] but falls within a similar range as N.41 (IC50 = 8.4 μM in PBMC antiviral assays) [3], positioning inhibitor-47 as a moderately potent tool compound suitable for orthogonal validation studies where higher-affinity binders may saturate targets prematurely.

HIV-1 replication Vif-APOBEC3G axis antiviral screening

Scaffold Versatility for HIV and CNS Research

Unlike structurally constrained Vif-APOBEC3G inhibitors such as RN-18 (aryl-piperazine) or ZBMA-1 (indolizine-based), HIV-1 inhibitor-47 contains a 1-(2-pyrimidinyl)piperazine core that serves as a direct precursor for synthesizing a library of analogues with documented potential antianxiety, antidepressant, and antipsychotic effects . This dual functionality is absent in comparators N.41, ZBMA-1, and IMB-301, which are not reported to yield CNS-active derivatives upon modification.

medicinal chemistry derivative synthesis CNS drug discovery

Physicochemical Specifications and Solubility

Commercial preparations of HIV-1 inhibitor-47 are routinely supplied at ≥98% purity (HPLC-verified) , with solubility in DMSO reported at 16.67 mg/mL (68.80 mM) [1]. While similar purity standards exist for RN-18 and IMB-301, inhibitor-47's lower molecular weight (242.28 g/mol) and higher molar solubility in DMSO provide practical handling advantages for high-throughput screening campaigns compared to larger Vif-APOBEC3G inhibitors such as IMB-301 (MW = 379.26 g/mol).

compound procurement quality control solubility

Selectivity and Mechanism of Action

HIV-1 inhibitor-47 specifically blocks Vif-dependent degradation of APOBEC3G without directly inhibiting proteasome activity [1]. This mechanism is shared with RN-18 (IC50 = 6 μM in H9 cells) and N.41 (IC50 = 8.4 μM) [2], but inhibitor-47's distinct piperazine-pyrimidine core may offer alternative binding modes or resistance profiles. Notably, resistance mutations affecting inhibitor-47 involve structural modifications in the targeted viral protein, reducing inhibitor affinity , a feature that may differ from resistance patterns observed with RN-18 or ZBMA-1.

host restriction factor proteasome degradation antiviral mechanism

HIV-1 Inhibitor-47 Application Scenarios


Orthogonal Vif-APOBEC3G Validation

Utilize HIV-1 inhibitor-47 (IC50 = 14.33 μM) [1] as a chemically distinct, moderately potent probe to confirm Vif-APOBEC3G-mediated phenotypes observed with high-affinity inhibitors like ZBMA-1 (IC50 = 1.01 μM) [2]. This approach mitigates the risk of off-target artifacts associated with ultra-potent compounds and enables robust validation of on-target effects in HIV-1 replication assays.

CNS-Active HIV-1 Inhibitor Campaigns

Employ HIV-1 inhibitor-47 as a privileged scaffold for synthesizing 1-(2-pyrimidinyl)piperazine derivatives with potential antianxiety, antidepressant, and antipsychotic activities . Unlike RN-18 or N.41, inhibitor-47 directly enables the generation of CNS-focused analogues, supporting parallel optimization of antiviral potency and blood-brain barrier penetration in a single chemical series.

HTS Counter-Screens and Reference Controls

Incorporate HIV-1 inhibitor-47 as a reference control in Vif-APOBEC3G interaction assays due to its verified IC50 of 14.33 μM [1] and high DMSO solubility (68.80 mM) [3]. Its moderate potency and favorable solubility profile make it an ideal positive control for HTS campaigns, allowing reliable detection of assay window shifts without saturating the target at low concentrations.

Resistance Mechanism and Cross-Resistance Profiling

Leverage HIV-1 inhibitor-47 to study Vif-APOBEC3G resistance pathways, as documented resistance mutations involve structural modifications in the viral protein that reduce inhibitor affinity . By comparing resistance profiles of inhibitor-47 with those of RN-18 or ZBMA-1, researchers can map scaffold-dependent escape mechanisms and inform the design of next-generation Vif inhibitors with improved resilience.

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